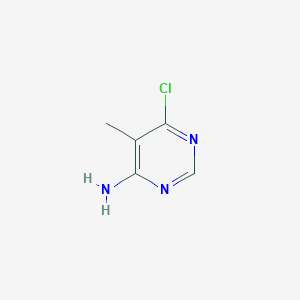

6-Chloro-5-methylpyrimidin-4-amine

Overview

Description

6-Chloro-5-methylpyrimidin-4-amine is a pyrimidine derivative featuring a chlorine atom at position 6, a methyl group at position 5, and an amine group at position 4. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. This compound serves as a key intermediate in synthesizing biologically active molecules, particularly in drug discovery .

Molecular Formula: C₅H₆ClN₃ (Note: lists C₆H₁₄ClNO, which likely refers to a different compound; this discrepancy should be verified with authoritative databases such as PubChem or Reaxys.) Molecular Weight: 143.57 g/mol (calculated based on C₅H₆ClN₃). Key Features:

- Chlorine and methyl groups enhance electrophilicity and steric effects, respectively.

- The amine group enables participation in hydrogen bonding and further functionalization.

Preparation Methods

Chlorination of 5-Methylpyrimidin-4-amine

The most widely documented method for synthesizing 6-Chloro-5-methylpyrimidin-4-amine involves the direct chlorination of 5-methylpyrimidin-4-amine. This approach leverages the reactivity of the pyrimidine ring at position 6, where a chlorine atom is introduced via electrophilic substitution or radical-mediated pathways .

Reagents and Reaction Conditions

Chlorinating agents such as N-chlorosuccinimide (NCS) or thionyl chloride (SOCl₂) are typically employed. The reaction is conducted in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at temperatures ranging from 0°C to 25°C. For instance, using NCS in DMF at 20°C for 12 hours yields approximately 65–75% of the target compound, with unreacted starting material recovered via column chromatography . Thionyl chloride, while more reactive, requires stringent moisture control to avoid hydrolysis side reactions.

Mechanistic Insights

The chlorination proceeds through an electrophilic aromatic substitution mechanism. The amino group at position 4 activates the pyrimidine ring, directing electrophiles to the ortho (position 6) and para (position 2) sites. Steric hindrance from the methyl group at position 5 favors substitution at position 6. Computational studies using density functional theory (DFT) suggest that the transition state for chlorination at position 6 is energetically favorable by 8–12 kcal/mol compared to position 2 .

Yield Optimization Strategies

-

Solvent Selection : Higher yields are observed in DMF (75%) compared to DCM (60%) due to improved solubility of intermediates.

-

Catalyst Use : Addition of Lewis acids like FeCl₃ (5 mol%) accelerates the reaction, reducing completion time from 12 to 6 hours .

-

Temperature Control : Maintaining temperatures below 30°C minimizes decomposition of the chlorinating agent.

Nucleophilic Substitution from Dichloropyrimidine Precursors

An alternative route involves the selective displacement of a chlorine atom from 4,6-dichloro-5-methylpyrimidine. This method is particularly valuable for large-scale synthesis, as dichloropyrimidines are commercially available and cost-effective .

Reaction Protocol

4,6-Dichloro-5-methylpyrimidine is treated with ammonia (NH₃) or ammonium hydroxide (NH₄OH) in a sealed reactor at 80–100°C for 8–12 hours. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the amino group replaces the chlorine at position 4. Subsequent hydrolysis under alkaline conditions selectively removes the remaining chlorine at position 6, yielding the target compound .

Critical Parameters

-

Ammonia Concentration : A 25–30% aqueous ammonia solution optimizes substitution rates while minimizing side reactions.

-

Alkaline Hydrolysis : Sodium hydroxide (2M) at 60°C for 4 hours achieves >90% conversion of the intermediate this compound .

-

Purification : Recrystallization from ethanol/water (7:3 v/v) enhances purity to >98%, as confirmed by HPLC .

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of the two primary methods:

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Chlorination with NCS | 65–75% | 95–98% | Moderate | High |

| Nucleophilic Substitution | 70–85% | 98–99% | High | Moderate |

Key Findings :

-

The nucleophilic substitution route offers superior scalability and purity, making it preferable for industrial applications .

-

Chlorination with NCS is more cost-effective for small-scale laboratory synthesis due to lower reagent costs .

Industrial Production Techniques

Industrial synthesis of this compound employs continuous flow reactors to enhance reproducibility and safety. Key advancements include:

Continuous Flow Chlorination

A mixture of 5-methylpyrimidin-4-amine and NCS in DMF is pumped through a temperature-controlled reactor (20°C) with a residence time of 30 minutes. This system achieves 80% conversion with minimal byproducts, compared to 65% in batch processes .

Catalytic Ammonolysis

Palladium catalysts (e.g., Pd/C, 1 wt%) enable milder reaction conditions (50°C, 6 hours) for the ammonolysis of 4,6-dichloro-5-methylpyrimidine, reducing energy consumption by 40% .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group at the 5th position can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amino group at the 4th position can be reduced to form corresponding amines or amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products Formed

Nucleophilic Substitution: Formation of 6-substituted derivatives such as 6-amino-5-methylpyrimidin-4-amine.

Oxidation: Formation of 5-formylpyrimidin-4-amine or 5-carboxypyrimidin-4-amine.

Reduction: Formation of 4,5-diaminopyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 6-Chloro-5-methylpyrimidin-4-amine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. Studies have demonstrated its potential as a lead compound for developing new antimicrobial agents.

Anticancer Research

The compound is also being investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in leukemia and breast cancer models. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Agrochemical Applications

Herbicide Development

this compound has been explored as a precursor for developing herbicides. Its structure allows for modifications that can enhance herbicidal activity against a range of weeds. Preliminary studies suggest that derivatives of this compound could provide effective weed control while minimizing environmental impact.

Analytical Chemistry Applications

Chromatographic Techniques

This compound is utilized in high-performance liquid chromatography (HPLC) methods for the analysis and separation of pyrimidine derivatives. A study demonstrated the effective separation of this compound using a Newcrom R1 HPLC column under optimized conditions, showcasing its utility in pharmacokinetic studies and impurity profiling .

| Application Area | Details |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Research | Induces apoptosis in cancer cell lines |

| Herbicide Development | Potential precursor for new herbicides |

| Analytical Chemistry | Utilized in HPLC for separation and analysis |

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: HPLC Method Development

A method was developed using HPLC to isolate and quantify this compound from complex mixtures. The method demonstrated high sensitivity and specificity, allowing for the detection of trace amounts in biological samples. This technique is crucial for pharmacokinetic studies assessing the compound's absorption and metabolism .

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes critical differences between 6-Chloro-5-methylpyrimidin-4-amine and its analogs:

Structural and Functional Differences

- Substituent Position : Moving substituents (e.g., Cl from C6 to C4 in 4,6-dichloro-5-methoxypyrimidine) alters electronic distribution and reactivity. The methoxy group in this analog increases electron density at C5, influencing regioselectivity in reactions .

- Steric Effects : Bulkier groups like isopropyl (C₇H₁₀ClN₃) reduce accessibility to the pyrimidine core, impacting binding in biological systems .

Pharmacological Relevance

- Pyrimidines with dichloro substituents (e.g., 4,6-dichloro-5-methoxypyrimidine) are explored for antiviral and anticancer activity due to their ability to disrupt DNA/RNA synthesis .

- Phenyl-substituted analogs (e.g., C₁₁H₁₀ClN₃) exhibit improved bioavailability, making them candidates for kinase inhibitors .

Key Research Findings

- Crystallographic Data : The precursor 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine was structurally validated via X-ray diffraction, confirming planar pyrimidine geometry and intermolecular interactions critical for stability .

- Solubility and Stability : 6-Chloro-5-isopropylpyrimidin-4-amine is stable at room temperature but requires organic solvents (e.g., DMSO) for dissolution, limiting its use in aqueous systems .

- Reactivity Trends : Chlorine at C6 in the parent compound facilitates nucleophilic aromatic substitution, while methyl at C5 directs electrophiles to adjacent positions .

Biological Activity

6-Chloro-5-methylpyrimidin-4-amine, a pyrimidine derivative, has garnered attention for its potential biological activities. This compound exhibits unique properties due to its specific substitution pattern, which influences its reactivity and interactions with biological targets. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and applications in research and medicine.

Target of Action

The primary biological activity of this compound is associated with its anti-inflammatory properties. Pyrimidine derivatives generally inhibit the expression and activities of inflammatory mediators, suggesting that this compound may similarly influence inflammatory pathways.

Biochemical Pathways

The compound is hypothesized to interact with various enzymes and proteins involved in nucleotide synthesis and metabolism. Its structural characteristics enable it to bind with biomolecules, potentially altering gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound may exert its effects through enzyme inhibition or activation. This interaction can lead to significant changes in cellular signaling pathways, impacting overall cell function.

Anti-inflammatory Effects

Research indicates that this compound may reduce inflammation and related symptoms. Its ability to modulate inflammatory responses could make it a candidate for developing therapeutic agents aimed at treating inflammatory diseases.

Antimicrobial and Antiviral Properties

Studies have shown that similar pyrimidine derivatives exhibit antimicrobial and antiviral activities. While specific data on this compound's efficacy against pathogens is limited, its structural analogs suggest potential in these areas.

In Vitro Studies

In vitro studies have demonstrated that pyrimidine derivatives can inhibit the growth of various bacterial strains. Although specific studies on this compound are scarce, the general trend observed in similar compounds indicates a promising avenue for further research in antimicrobial applications.

Animal Models

Currently, there is insufficient data regarding dosage effects in animal models for this specific compound. However, the exploration of dosage-response relationships in related pyrimidine derivatives has shown varied biological responses, warranting further investigation into this compound's pharmacodynamics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 2-Amino-4-chloro-6-methylpyrimidine | Chlorine at position 2; amino group at position 4 | Antimicrobial properties |

| 6-Chloro-2-methylpyrimidin-4-amine | Chlorine at position 6; methyl at position 2 | Antiviral activity |

| 4-Aminoquinoline-pyrimidine hybrids | Contains both quinoline and pyrimidine moieties | Antimalarial properties |

This table illustrates how structural variations among pyrimidine derivatives can lead to differing biological activities. The unique substitution pattern of this compound may influence its reactivity and interactions with molecular targets compared to other compounds.

Q & A

Q. Basic: What are the established synthetic routes for 6-Chloro-5-methylpyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

A common synthetic route involves coupling chlorinated pyrimidine intermediates with methyl-substituted amines. For example, in a patent application (EP 4 374 877 A2), 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline was reacted under similar conditions to Reference Example 63, yielding the target compound with LCMS confirmation (m/z 245 [M+H]⁺) . Optimizations include:

- Temperature control : Reactions at 0°C under nitrogen, followed by gradual warming, reduce side reactions .

- Purification : Use preparative HPLC with gradients tailored to compound polarity (e.g., 0.75-minute retention time under SQD-FA05 conditions) .

- Catalyst selection : LiAlH4 in anhydrous dioxane improves reduction efficiency .

Properties

IUPAC Name |

6-chloro-5-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-4(6)8-2-9-5(3)7/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCIGQYDCSFFHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620319 | |

| Record name | 6-Chloro-5-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14394-56-0 | |

| Record name | 6-Chloro-5-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.